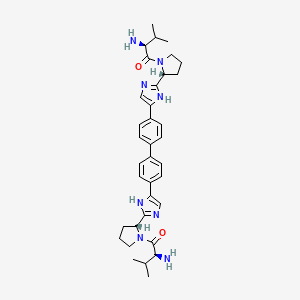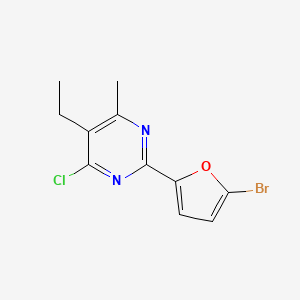
(9E)-Dodecen-1-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9E)-Dodecen-1-ol-d5 is a deuterated analog of (9E)-Dodecen-1-ol, a compound commonly used in various chemical and biological research applications. The deuterium labeling at the 5th position makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding the metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-Dodecen-1-ol-d5 typically involves the deuteration of (9E)-Dodecen-1-ol. One common method is the catalytic hydrogenation of (9E)-Dodecen-1-ol using deuterium gas (D2) in the presence of a palladium catalyst. This process selectively replaces the hydrogen atoms with deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and selective deuteration. The final product is then purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
(9E)-Dodecen-1-ol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (9E)-Dodecen-1-al-d5 using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (9E)-Dodecen-1-amine-d5 using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (9E)-Dodecen-1-al-d5
Reduction: (9E)-Dodecen-1-amine-d5
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(9E)-Dodecen-1-ol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and NMR spectroscopy to study reaction mechanisms and metabolic pathways.
Biology: Employed in the study of lipid metabolism and the role of unsaturated alcohols in biological systems.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (9E)-Dodecen-1-ol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its role in various biochemical processes. The compound can interact with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9E)-Dodecen-1-ol
- (9Z)-Dodecen-1-ol
- (9E,11E)-Dodecadien-1-ol
Uniqueness
The primary uniqueness of (9E)-Dodecen-1-ol-d5 lies in its deuterium labeling, which makes it an invaluable tool in research applications requiring precise tracking and analysis. Compared to its non-deuterated analogs, this compound provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry and NMR spectroscopy.
Eigenschaften
Molekularformel |
C12H24O |
|---|---|
Molekulargewicht |
189.35 g/mol |
IUPAC-Name |
(E)-11,11,12,12,12-pentadeuteriododec-9-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3+/i1D3,2D2 |
InChI-Schlüssel |
GJNNIRNIXNLOJP-BNWVTDPSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCO |
Kanonische SMILES |
CCC=CCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


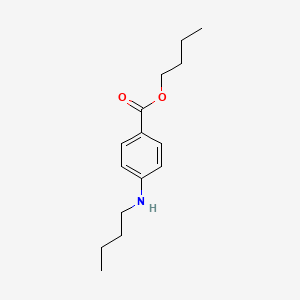
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)

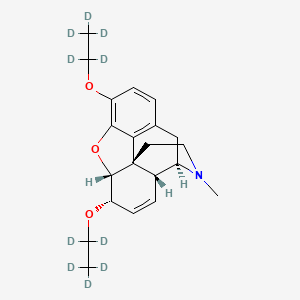
![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
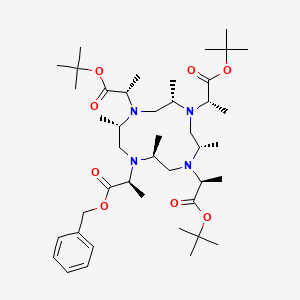
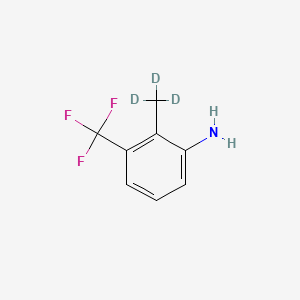

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
